molecular formula C17H14ClN5 B11428660 N-(4-chlorophenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-(4-chlorophenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B11428660
M. Wt: 323.8 g/mol
InChI Key: SJMWHHKKUGIAES-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline moiety, contributes to its wide range of applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C17H14ClN5

Molecular Weight

323.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C17H14ClN5/c1-2-15-21-22-17-16(19-12-9-7-11(18)8-10-12)20-13-5-3-4-6-14(13)23(15)17/h3-10H,2H2,1H3,(H,19,20)

InChI Key

SJMWHHKKUGIAES-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC=C(C=C4)Cl

Origin of Product

United States

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